N-(4-methoxyphenyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxyphenyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Novel Compounds : Research has led to the synthesis of novel compounds derived from the chemical structure of interest, exploring its potential as a base for creating anti-inflammatory, analgesic agents, and other heterocyclic compounds with significant biological activities. For instance, derivatives have been synthesized with high COX-2 inhibitory activity, showcasing potential for pain relief and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Anticancer Activity : The structural motifs derived from the compound have been utilized in the synthesis of derivatives with anticancer activities. Some derivatives exhibited appreciable cancer cell growth inhibition against a range of cancer cell lines, highlighting the compound's utility in cancer research (Al-Sanea et al., 2020).
Antihistaminic Action and Theoretical Studies : The compound's derivatives have been explored for their antihistaminic action, showing promising results in histamine-contracted guinea pig tracheal chain via H1 receptor antagonism. Theoretical studies have supported these findings, revealing insights into the compound's molecular geometry and interaction mechanisms (Genç et al., 2013).
Chemical Reactivity and Biological Evaluation : The chemical reactivity of similar compounds has been studied, leading to the synthesis of novel derivatives with potential biological activities. These investigations provide a foundation for further exploration of the compound's applications in drug development and chemical biology (Farouk et al., 2021).
Antimicrobial Activity : Derivatives have been synthesized to evaluate their antimicrobial potential. Some compounds demonstrated good antibacterial and antifungal activities, comparable to standard drugs, suggesting the compound's utility in developing new antimicrobial agents (Hossan et al., 2012).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[6-[(4-methylphenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-17-3-5-18(6-4-17)13-27-12-11-22-21(14-27)24(30)28(16-25-22)15-23(29)26-19-7-9-20(31-2)10-8-19/h3-10,16H,11-15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEALTGHTROEFSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.